Hexyl isothiocyanate
Overview
Description
Hexyl isothiocyanate is a compound that is part of a broader class of isothiocyanates, which are known for their diverse applications in organic synthesis and potential biological activities. Isothiocyanates are characterized by the presence of an -N=C=S functional group and can be involved in various chemical reactions, often serving as precursors for the synthesis of heterocyclic compounds and other complex molecules.
Synthesis Analysis
The synthesis of isothiocyanate complexes can be achieved through several methods. For instance, hexarhenium(III) complexes with terminal isothiocyanate ligands have been prepared by reacting a hexarhenium(III) complex with molten potassium isothiocyanate (KSCN) at high temperatures or by refluxing in a chlorobenzene-DMF solution with an isothiocyanate salt . Additionally, asymmetric synthesis of β-hydroxy-α-amino phosphonic acid derivatives has been reported using α-isothiocyanato phosphonates as nucleophiles in a reaction with aldehydes, catalyzed by a quinine-derived thiourea . This highlights the versatility of isothiocyanates in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of isothiocyanate complexes can be quite intricate. For example, the X-ray structures of hexarhenium(III) isothiocyanate complexes reveal that all the NCS(-) ligands are coordinated to the metal center via the nitrogen site, with Re-N distances ranging from 2.07 to 2.13 Å . This coordination is crucial for the stability and reactivity of the complexes.
Chemical Reactions Analysis
Isothiocyanates are known to participate in a variety of chemical reactions. They can act as H2S donors when triggered by cysteine, forming adducts that undergo intramolecular cyclization, releasing organic amine and raphanusamic acid as major products, along with H2S and other minor products . The reactivity of isothiocyanates is influenced by the substituent groups attached to the isothiocyanate moiety, which can affect the rate of H2S release .
Physical and Chemical Properties Analysis
The physical and chemical properties of isothiocyanate complexes are noteworthy. Hexarhenium(III) isothiocyanate complexes exhibit strong red luminescence and have redox potentials that are among the most positive for hexarhenium complexes with six terminal anionic ligands . The emission characteristics and lifetimes of these complexes are also significant, as they can be used to fit into the energy-gap plots of other hexarhenium(III) complexes, which is valuable for understanding their electronic properties .
Scientific Research Applications
Alzheimer’s Disease Research
- Scientific Field : Neurology
- Application Summary : Hexyl isothiocyanate, specifically 6-(Methylsulfinyl)hexyl Isothiocyanate (6-MSITC), has been studied for its protective effects on Aβ1-42-induced cognitive deficit, oxidative stress, inflammation, and apoptosis in mice .
- Methods of Application : The treatment with 6-MSITC started 1 hour after the surgery for the next 10 days .
- Results : The study found that 6-MSITC ameliorated Aβ1-42 O-induced memory impairments. The decrease of glutathione levels and increase of reactive oxygen species in hippocampal tissues following Aβ1-42 O injection were reduced by 6-MSITC .
Chemopreventive Agent
- Scientific Field : Pharmacology
- Application Summary : 6-(Methylsulfinyl)hexyl Isothiocyanate (6-MITC) has been studied for its antimutagenic and chemopreventive properties on TK6 human cells .
- Methods of Application : The antimutagenic effect of 6-MITC against two known mutagenic agents: the clastogen Mitomycin C (MMC) and the aneuplodogen Vinblastine (VINB), was analyzed, in terms of micronuclei frequency decrease, after short- and long- time treatment on TK6 human cells .
Synthesis of Hexyl Isocyanate
- Scientific Field : Organic Chemistry
- Application Summary : Hexyl isothiocyanate can be used as a starting reagent in the synthesis of hexyl isocyanate .
- Methods of Application : The synthesis involves heating the mixture of n-hexyl isothiocyanate and m-chlorophenyl isothiocyanate in the temperature range of 190-230°C .
- Results : The result of this process is the production of n-hexyl isocyanate .
Cognitive Performance Enhancement
- Scientific Field : Neuroscience
- Application Summary : 6-(Methylsulfinyl)hexyl Isothiocyanate (6-MSITC), a compound in Hexyl isothiocyanate, has been studied for its potential to enhance cognitive performance in older adults .
- Methods of Application : The study involved a 12 weeks’ 6-MSITC intervention using a double-blinded randomized controlled trial (RCT) .
- Results : The specific results of this study are not provided in the source, but the implication is that 6-MSITC may have a positive impact on cognitive performance .
Antimicrobial Agent
- Scientific Field : Microbiology
- Application Summary : 6-(Methylsulfinyl)hexyl Isothiocyanate (6-MITC), the main bioactive compound in Hexyl isothiocyanate, has been shown to possess interesting antimicrobial properties .
- Methods of Application : The antimicrobial activity of 6-MITC was tested against various bacterial strains .
- Results : The specific results of this study are not provided in the source, but the implication is that 6-MITC may have a positive impact on inhibiting bacterial growth .
Anti-inflammatory Agent
- Scientific Field : Immunology
- Application Summary : 6-(Methylsulfinyl)hexyl Isothiocyanate (6-MITC) has been studied for its anti-inflammatory properties .
- Methods of Application : The anti-inflammatory effect of 6-MITC was analyzed in various inflammation models .
- Results : The specific results of this study are not provided in the source, but the implication is that 6-MITC may have a positive impact on reducing inflammation .
Safety And Hazards
Hexyl isothiocyanate has safety/hazards/toxicity information available . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Isothiocyanates are promising compounds against oxidative stress, neuroinflammation, and cell death that may benefit neurodegeneration in Parkinson’s disease . They have already shown interesting properties in detoxification, inflammation, apoptosis, and cell cycle regulation through the induction of phase I and phase II enzyme systems . Moreover, ITCs may be able to modulate several key points in oxidative and inflammatory evolution .
properties
IUPAC Name |
1-isothiocyanatohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS/c1-2-3-4-5-6-8-7-9/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYAXKKXIGHXDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196023 | |
Record name | Hexyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellow liquid; sharp green irritating aroma | |
Record name | Hexyl isothiocyanate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1873/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
218.00 to 219.00 °C. @ 760.00 mm Hg | |
Record name | 1-Isothiocyanatohexane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038432 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |
Record name | 1-Isothiocyanatohexane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038432 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Hexyl isothiocyanate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1873/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.931-0.941 (20°) | |
Record name | Hexyl isothiocyanate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1873/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Hexyl isothiocyanate | |
CAS RN |
4404-45-9 | |
Record name | Hexyl isothiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4404-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004404459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-hexyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.319 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXYL ISOTHIOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S7C3GA0Z5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-Isothiocyanatohexane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038432 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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